molecular formula C24H17ClN2O4 B3885504 N'-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B3885504
M. Wt: 432.9 g/mol
InChI Key: NQRWCKBXZTVSMX-ZMFRSBBQSA-N
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Description

N’-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a naphthodioxine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves multiple steps, starting with the preparation of the furan and naphthodioxine intermediates. The key steps include:

    Preparation of Furan Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Coupling Reaction: The furan intermediate is then coupled with the chlorophenyl group using a suitable coupling agent.

    Formation of Naphthodioxine Moiety: The naphthodioxine structure is synthesized through a series of cyclization and oxidation reactions.

    Final Condensation: The final step involves the condensation of the furan-chlorophenyl intermediate with the naphthodioxine moiety in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthodioxine Derivatives: Compounds with similar naphthodioxine structures.

    Furan Derivatives: Compounds containing furan rings.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups.

Uniqueness

N’-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its combination of furan, chlorophenyl, and naphthodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c25-18-7-3-6-17(10-18)20-9-8-19(30-20)13-26-27-24(28)23-14-29-21-11-15-4-1-2-5-16(15)12-22(21)31-23/h1-13,23H,14H2,(H,27,28)/b26-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRWCKBXZTVSMX-ZMFRSBBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Reactant of Route 4
N'-{(Z)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

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